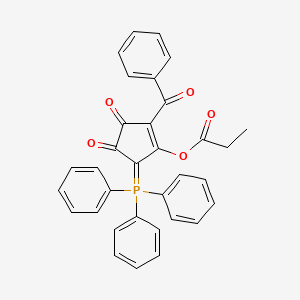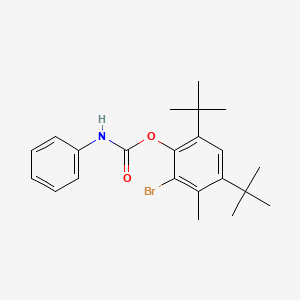
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3,4-dioxo-5-(triphenylphosphoranylidene)-1-cyclopenten-1-yl propionate is a chemical compound that has attracted significant attention in the scientific community. This compound is commonly referred to as "Boc-Delta-CPA" and is used in various scientific experiments.
Mécanisme D'action
Boc-Delta-CPA acts as a covalent modifier of cysteine residues in proteins. It forms a thioether bond with the thiol group of cysteine, leading to the formation of a stable adduct. This modification can affect the structure and function of the protein, leading to changes in its activity and interactions with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Boc-Delta-CPA depend on the specific protein that is modified. In general, the modification of cysteine residues can affect the activity, stability, and interactions of the protein. Boc-Delta-CPA has been shown to inhibit the activity of some enzymes and transcription factors, and to disrupt protein-protein interactions in various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-Delta-CPA is its specificity for cysteine residues. This allows for the selective modification of target proteins in complex biological systems. However, the covalent modification of proteins can also lead to non-specific effects, such as protein denaturation and aggregation. Another limitation is the potential for off-target effects, as Boc-Delta-CPA can modify other nucleophiles besides cysteine, such as lysine and histidine residues.
Orientations Futures
There are several future directions for research on Boc-Delta-CPA. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new analogs of Boc-Delta-CPA with improved specificity and reactivity. Another direction is the application of Boc-Delta-CPA in the study of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders. Finally, the use of Boc-Delta-CPA in the development of new therapeutic agents for the treatment of these diseases is an exciting area of research.
Méthodes De Synthèse
The synthesis of Boc-Delta-CPA involves the condensation of cyclopentanone with triphenylphosphonium ylide, followed by the addition of benzoyl chloride and propionic anhydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Boc-Delta-CPA has been widely used in scientific research as a probe for studying protein-protein interactions. It is a versatile tool for investigating the role of protein-protein interactions in various biological processes, including signal transduction, gene regulation, and protein folding. Boc-Delta-CPA has also been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-benzoyl-3,4-dioxo-5-(triphenyl-λ5-phosphanylidene)cyclopenten-1-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25O5P/c1-2-27(34)38-32-28(29(35)23-15-7-3-8-16-23)30(36)31(37)33(32)39(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQKYQBBUDVBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=O)C(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Benzoyl-3,4-dioxo-5-(triphenyl-lambda5-phosphanylidene)cyclopenten-1-yl] propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzyloxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5143996.png)
![2-phenoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144000.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5144003.png)
![4-(3-nitrophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5144006.png)
![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5144015.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5144030.png)

![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)

![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)